3-cyclopentyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide
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Overview
Description
3-cyclopentyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide is an organic compound with a complex structure that includes a cyclopentyl group, a pyrimidine ring, and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide typically involves multiple stepsThe final step involves coupling the pyrimidine derivative with a cyclopentyl group and a propanamide moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-cyclopentyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-cyclopentyl-3-(4-fluorophenyl)propanamide
- 3-Amino-3-(4-fluorophenyl)-N-(2-pyridinylmethyl)propanamide
- (3E)-3-Amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(hydroxyimino)propanamide
- 3-Amino-3-(2-chloro-6-fluorophenyl)-N-methylpropanamide
Uniqueness
3-cyclopentyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C21H29N5O |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-cyclopentyl-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]propanamide |
InChI |
InChI=1S/C21H29N5O/c1-3-22-19-14-15(2)23-21(26-19)25-18-11-9-17(10-12-18)24-20(27)13-8-16-6-4-5-7-16/h9-12,14,16H,3-8,13H2,1-2H3,(H,24,27)(H2,22,23,25,26) |
InChI Key |
KZPYCZNLDDTMNI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)CCC3CCCC3 |
Origin of Product |
United States |
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